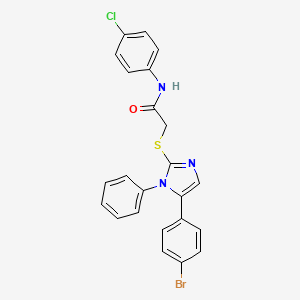

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H17BrClN3OS and its molecular weight is 498.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of imidazole, thiazole, and acetamide functional groups, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is C20H15BrN4OS, with a molecular weight of approximately 388.3 g/mol. The structure includes a bromophenyl group, an imidazole ring, and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15BrN4OS |

| Molecular Weight | 388.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1207006-59-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole and thiazole rings can bind to metal ions and active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA, which is significant for its anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial activity of derivatives similar to the target compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds demonstrated promising antimicrobial effects:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.

- Compounds exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against human breast adenocarcinoma cell lines (e.g., MCF7). The findings revealed that certain derivatives showed significant cytotoxic effects:

- The Sulforhodamine B (SRB) assay demonstrated that some derivatives had IC50 values below 10 μM, indicating strong anticancer properties.

Case Studies

- Study on Antimicrobial Activity : A series of thiazole-bearing compounds were synthesized and tested for their antimicrobial properties. The study found that compounds with similar structural features to our target compound exhibited effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Evaluation : Another investigation focused on the anticancer effects of imidazole derivatives, where it was reported that compounds with a similar thiazole structure showed promising results against breast cancer cell lines .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives of imidazole and thiazole can effectively inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, using standard antimicrobial assays.

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. A notable study reported the following half-maximal inhibitory concentration (IC50) values against different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Doxorubicin | A431 | < 1.0 |

These results suggest that the compound's activity is comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.

Material Science Applications

The unique structural features of this compound make it suitable for applications in material science:

Development of Novel Materials

Due to its electronic and optical properties, the compound can be utilized in the synthesis of advanced materials. Research is ongoing into its use in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : In vitro assays revealed that the compound effectively inhibited bacterial growth with significant potency against resistant strains.

- Cytotoxicity Assays : A study assessed the cytotoxic effects on various cancer cell lines, demonstrating that the compound exhibits significant anticancer activity comparable to conventional treatments.

- Molecular Docking Studies : These studies have elucidated the binding mechanisms between the compound and its biological targets, providing insights into its pharmacological potential.

Análisis De Reacciones Químicas

Oxidation

The thioacetamide group undergoes oxidation to form a disulfide bridge under oxidative conditions (e.g., H₂O₂/THF). This reaction alters the compound’s electronic properties and may influence its stability .

Reagents : Hydrogen peroxide (H₂O₂)

Conditions : Room temperature, tetrahydrofuran (THF)

Substitution Reactions

The bromine atom on the 4-bromophenyl group is reactive and can undergo nucleophilic aromatic substitution. For example:

-

Hydrolysis : Replaces Br with -OH under basic conditions (e.g., NaOH, reflux).

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

Reduction

The imidazole ring can be reduced to its dihydro form using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Reagents : H₂, Pd/C

Conditions : High pressure, ethanol solvent

Comparative Reaction Analysis

| Reaction Type | Reagents/Conditions | Key Outcome |

|---|---|---|

| Oxidation | H₂O₂, THF | Disulfide formation |

| Substitution (Br → OH) | NaOH, reflux | Phenolic derivative |

| Substitution (Br → R) | CH₃I, K₂CO₃ | Alkylated derivative |

| Reduction | H₂, Pd/C | Dihydroimidazole derivative |

Structural Stability and Reactivity

The compound’s stability and reactivity are influenced by its functional groups:

-

Thioacetamide Group : Confers lipophilicity and modulates redox activity .

-

Imidazole Ring : Provides aromatic stability but remains susceptible to reduction .

-

Halogenated Phenyl Groups : Bromine and chlorine enhance electron-withdrawing effects, increasing reactivity in substitution reactions.

Research Findings and Limitations

While specific experimental data (e.g., IC₅₀ values) for this compound are not explicitly reported, analogous thioacetamides and imidazole derivatives exhibit:

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-4-2-1-3-5-20)30-15-22(29)27-19-12-10-18(25)11-13-19/h1-14H,15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYFVHOYJVJTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.